Distinct DNA Glycosylase Substrate Specificity: 5-OHdU as a Unique Substrate for Uracil DNA N-Glycosylase
In a direct head-to-head comparison of enzymatic activity on oligonucleotide substrates, purified uracil DNA N-glycosylase from E. coli exhibited substantial activity on 5-OHdU but demonstrated no detectable activity on its structural analog 5-hydroxy-2'-deoxycytidine (5-OHdC), even when the enzyme was present in great excess [1]. Furthermore, uracil DNA N-glycosylase removed 5-OHdU more efficiently than either endonuclease III or formamidopyrimidine DNA N-glycosylase [1].
| Evidence Dimension | Substrate Activity for Uracil DNA N-Glycosylase |
|---|---|
| Target Compound Data | Substantial activity (quantitative efficiency not provided, but described as 'more efficiently' than other enzymes) |
| Comparator Or Baseline | 5-Hydroxy-2'-deoxycytidine (5-OHdC) - No detectable activity |
| Quantified Difference | Qualitative difference: active vs. completely inactive |
| Conditions | In vitro assay with purified E. coli uracil DNA N-glycosylase on oligonucleotide substrates |
Why This Matters
This unique enzymatic specificity defines 5-OHdU as a non-substitutable probe for studying the uracil DNA N-glycosylase pathway in oxidative DNA damage, a role that cannot be filled by 5-OHdC.
- [1] Hatahet Z, Kow YW, Purmal AA, Cunningham RP, Wallace SS. New substrates for old enzymes. 5-Hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase, while 5-hydroxy-2'-deoxyuridine is a substrate for uracil DNA N-glycosylase. J Biol Chem. 1994 Jul 22;269(29):18814-20. PMID: 8034633. View Source
